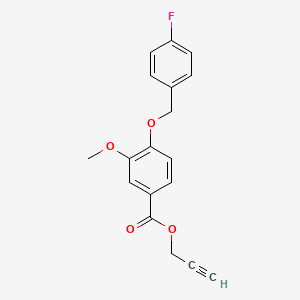
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a prop-2-yn-1-yl group attached to a benzoate moiety, which is further substituted with a 4-fluorobenzyl and a 3-methoxy group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of propargyl bromide with a suitable nucleophile, such as an amine or alcohol, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, in aqueous or organic solvents.
Reduction: LiAlH₄, hydrogen gas with palladium catalyst, in solvents like ether or ethanol.
Substitution: Nucleophiles like amines or thiols, in basic conditions using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications, while the 4-fluorobenzyl and 3-methoxy groups contribute to its biological properties.
Properties
Molecular Formula |
C18H15FO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H15FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
YKUCGNZXTMEHFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















